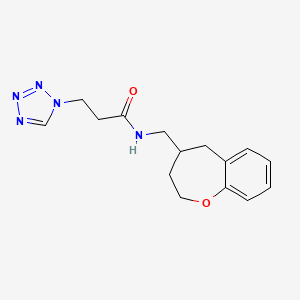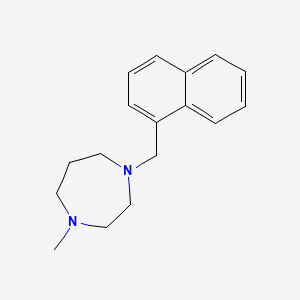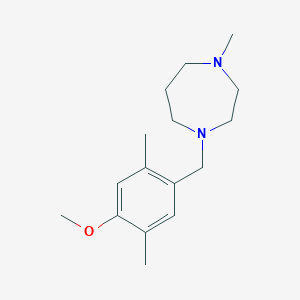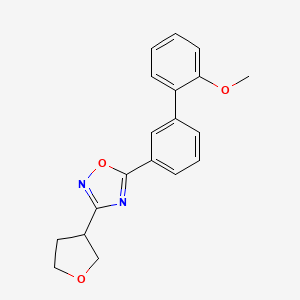![molecular formula C18H22N6O3 B5656158 4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)
4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of morpholine and piperazine derivatives, including those related to the specified compound, involves complex organic reactions. For instance, derivatives have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines and subsequent transformations to achieve the desired morpholine or piperazine moiety. These processes underline the intricate nature of synthesizing such compounds, which often require multiple steps and precise reaction conditions to ensure the correct functional groups are incorporated (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to "4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine" has been extensively studied through spectroscopic methods. These analyses include IR, 1H-NMR, and 13C-NMR spectral data, which help in determining the structure of synthesized compounds. Theoretical and spectroscopic studies provide insights into the electronic structure, showing significant impacts of substituents on the molecular geometry and stability of these compounds (Gül Kotan & H. Yüksek, 2016).
Chemical Reactions and Properties
The chemical reactions involving morpholine and piperazine derivatives are diverse and can lead to various bioactive compounds. For example, these derivatives have been synthesized to possess antimicrobial activities, showcasing the broad spectrum of activity against different microorganisms. The chemical reactivity and potential biological efficacy of these compounds make them valuable in the development of new therapeutic agents (Özlem Temiz‐Arpacı et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures, have been determined using X-ray diffraction methods. These studies reveal the conformational details of the morpholine and piperazine rings, crucial for understanding the compound's behavior in biological systems or chemical reactions. The molecular conformation, including chair or puckered forms of the rings, plays a significant role in the compound's chemical reactivity and interaction with biological targets (Aydın et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and conditions, are influenced by the structure of the morpholine and piperazine derivatives. These compounds exhibit a wide range of activities, from antimicrobial to potential inhibitory effects against specific enzymes or biological processes. Understanding the chemical properties is crucial for tailoring these compounds for specific applications, emphasizing the importance of detailed synthesis and structure-activity relationship studies (Bhat et al., 2018).
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c25-17(15-2-1-3-16(12-15)24-13-19-20-14-24)21-4-6-22(7-5-21)18(26)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRYXOZJIKXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)

![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)
![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5656103.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)


![2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5656135.png)

![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)

![4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)

